![molecular formula C9H6ClFN2S B1487516 5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole CAS No. 946418-98-0](/img/structure/B1487516.png)
5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole
Overview
Description
5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole (5C3FBT) is a thiadiazole compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
Scientific Research Applications
Green Chemistry Synthesis
5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole: is a compound that can be synthesized through green chemistry pathways. This approach emphasizes the use of non-toxic solvents and aims to reduce the environmental impact of chemical synthesis. The compound’s synthesis may involve methods such as mechanochemistry, which uses mechanical force to induce chemical reactions, thus avoiding the need for solvents .
Pharmaceutical Chemistry
The triazole ring present in the compound is a common feature in many pharmaceuticals. It can serve as a scaffold for developing new medications with potential antibacterial, antifungal, anticancer, and antiviral properties. The versatility of the triazole ring makes it a valuable component in medicinal chemistry for the design of new therapeutic agents .
Antimicrobial Activity
Compounds with a 1,2,4-triazole structure, such as 5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole , have shown promise in antimicrobial studies. They can be tested against a range of bacterial and fungal pathogens to determine their efficacy in inhibiting growth or killing these microorganisms .
Antioxidant Potential
The antioxidant potential of triazole derivatives is another area of interest. By scavenging free radicals, these compounds can contribute to the protection of cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Antiviral Research
Triazole derivatives are also explored for their antiviral capabilities. They can be designed to interfere with viral replication or to inhibit enzymes critical to the life cycle of viruses. This makes them candidates for the development of new antiviral drugs .
Chemotherapy Agents
The high nitrogen content in triazole compounds, including 5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole , makes them of interest as potential chemotherapy agents. Their ability to interact with biological systems at the molecular level can be harnessed to target cancer cells selectively .
properties
IUPAC Name |
5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOGYGCVOVRIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole | |
CAS RN |
946418-98-0 | |
Record name | 5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.